rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate
Description
rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate: is a chiral compound belonging to the piperidine class of chemicals. Piperidines are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, with its specific stereochemistry, may exhibit unique properties and activities.
Properties
CAS No. |
2307779-19-5 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpiperidine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals or as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A simpler analog without the ester group.
Ethyl 2,6-dimethylpiperidine-3-carboxylate: A compound with similar structure but different stereochemistry.
Uniqueness
rac-ethyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate: is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
